An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key chemical intermediate. The document details its synthesis, chemical and physical properties, and significant applications, with a focus on its role in pharmaceutical manufacturing. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Chemical Identity and Physical Properties
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a keto-carboxylic acid featuring a dichlorinated phenyl ring. Its chemical structure and key physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | [] |
| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid, 3-(3,4-Dichlorobenzoyl)propionic acid | [] |
| CAS Number | 50597-19-8 | [] |
| Molecular Formula | C₁₀H₈Cl₂O₃ | [] |
| Molecular Weight | 247.07 g/mol | [] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Melting Point | Data not available. For the analogous 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, the melting point is 128–130°C.[2] | |
| Boiling Point | 447.1°C at 760 mmHg | [3] |
| Density | 1.432 g/cm³ | [] |
Solubility Data
| Solvent | Predicted Solubility |
| Water | Low |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
The primary and most industrially viable method for the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich 1,2-dichlorobenzene ring. A subsequent deprotonation and aqueous workup yield the final product.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
This protocol is based on general procedures for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood.
Materials and Reagents:
-
1,2-Dichlorobenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
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Crushed Ice
-
Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
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Reflux condenser with a gas outlet (e.g., to a bubbler or scrubber)
-
Heating mantle
-
Ice bath
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Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, using an ice bath to manage the exothermic reaction.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.
Spectroscopic and Analytical Data
While experimentally obtained spectra for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid are not widely published, the following tables provide expected spectral characteristics based on its structure and data from analogous compounds.[2]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 | Doublet | 1H | Ar-H (ortho to C=O) |
| ~7.9 | Doublet of Doublets | 1H | Ar-H (ortho and meta to Cl) |
| ~7.6 | Doublet | 1H | Ar-H (meta to C=O) |
| ~3.3 | Triplet | 2H | -CH₂- (adjacent to C=O) |
| ~2.8 | Triplet | 2H | -CH₂- (adjacent to COOH) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~196.0 | C=O (ketone) |
| ~178.0 | C=O (carboxylic acid) |
| ~137.0 | Ar-C (ipso to C=O) |
| ~133.0 | Ar-C (ipso to Cl) |
| ~131.0 | Ar-C (ipso to Cl) |
| ~130.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~127.0 | Ar-CH |
| ~33.0 | -CH₂- (adjacent to C=O) |
| ~28.0 | -CH₂- (adjacent to COOH) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (aryl ketone) |
| ~1590, 1470 | C=C stretch (aromatic ring) |
| ~820 | C-H bend (aromatic) |
| ~750 | C-Cl stretch |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 246/248/250 | [M]⁺• molecular ion peak (isotope pattern for 2 Cl atoms) |
| 229/231/233 | [M-OH]⁺ |
| 201/203/205 | [M-COOH]⁺ |
| 173/175 | [Cl₂C₆H₃CO]⁺ |
Biological Activity and Applications in Drug Development
There is a significant lack of data on the biological activity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid itself. Its primary importance in the field of drug development is as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Sertraline
The most notable application of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is in the industrial synthesis of Sertraline, a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[4][5] The synthesis involves a multi-step process where the butanoic acid derivative is a crucial building block for constructing the tetralone core of the sertraline molecule.
Caption: Role as a key intermediate in Sertraline synthesis.
Safety and Handling
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid should be handled in accordance with good industrial hygiene and safety practices. Based on data for structurally related compounds, the following precautions are recommended.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and seek medical attention.
-
Inhalation: Move to fresh air.
-
Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a valuable chemical intermediate whose significance is primarily defined by its role in the synthesis of pharmaceuticals, most notably sertraline. While comprehensive data on its intrinsic biological activity and some physical properties are limited, the established synthetic routes and its known applications make it a compound of continued interest to the chemical and pharmaceutical industries. The protocols and data presented in this guide are intended to support researchers and developers in the effective and safe utilization of this compound.
References
- 2. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
